
3-(2-Pyridyl)-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyridyl)-DL-phenylalanine is an organic compound that features both a pyridine ring and a phenylalanine moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic systems and amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-DL-phenylalanine typically involves the coupling of a pyridine derivative with a phenylalanine precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the pyridine and phenylalanine moieties . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and requires a boron reagent like phenylboronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Pyridyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for halogenation) or nitro compounds (for nitration) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring typically yields pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Pyridyl)-DL-phenylalanine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its amino acid structure.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 3-(2-Pyridyl)-DL-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino acid moiety, potentially inhibiting or activating specific pathways . The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can alter its reactivity and function.
Comparación Con Compuestos Similares
3-(2-Pyridyl)pyrazole: This compound also features a pyridine ring but is combined with a pyrazole moiety.
1,3-Di(2-pyridyl)benzene: This compound has two pyridine rings attached to a benzene core and is used in similar applications, such as in the development of ligands for metal complexes.
Uniqueness: 3-(2-Pyridyl)-DL-phenylalanine is unique due to its combination of a pyridine ring and an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in both organic synthesis and biological research.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18) |
Clave InChI |
NONOWZDEZLPCGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)




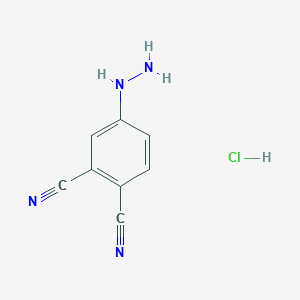
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
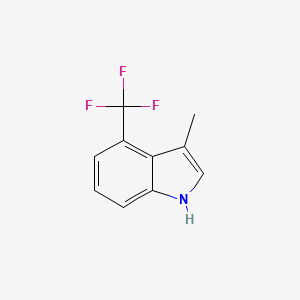
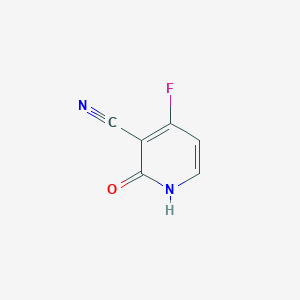
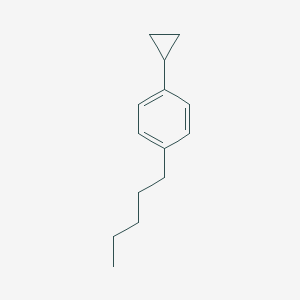
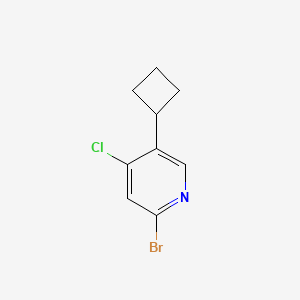
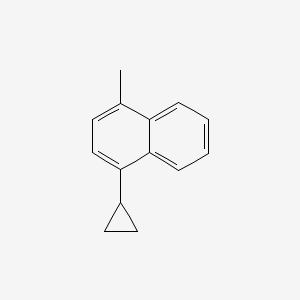
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
